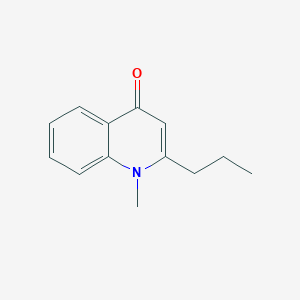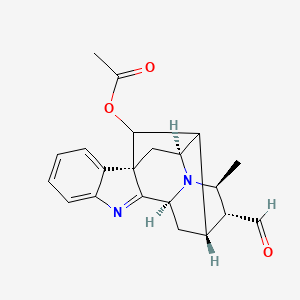![molecular formula C17H24O2 B10819632 8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B10819632.png)
8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an appropriate olefin precursor, followed by the introduction of acetylenic groups through specific reactions such as Sonogashira coupling or other alkyne-forming reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its potential anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol exerts its effects involves interactions with various molecular targets. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The acetylenic groups may also play a role in its biological activity, possibly through interactions with enzymes or other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-Octen-3-ol: A simpler compound with an olefin and alcohol group.
1-Octene-4,6-diyn-3-one: Similar structure but lacks the epoxide group.
Ginsenoyne E: Another compound with similar structural features.
Uniqueness
8-[(2R,3S)-3-Heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol is unique due to its combination of an epoxide, olefin, and acetylenic groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H24O2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3/t15?,16-,17+/m0/s1 |
Clave InChI |
GVLDSGIQZAFIAN-LRUHZDSUSA-N |
SMILES isomérico |
CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(C=C)O |
SMILES canónico |
CCCCCCCC1C(O1)CC#CC#CC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819565.png)
![(2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B10819568.png)
![methyl (7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate](/img/structure/B10819584.png)
![3,3,5,8,10,10-hexamethoxy-11-[(Z)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B10819587.png)
![(1R,2S,5R,6R,8S,11S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819601.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10819607.png)
![3-[[(3aS,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one](/img/structure/B10819608.png)
![(1R,2R,4R,8S,9R,10S,13R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B10819624.png)


![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea](/img/structure/B10819636.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,10S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819638.png)
![(1R,9R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B10819647.png)
